

A Technical Guide to the Physical Properties of Short-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicarboxylic acid*

Cat. No.: *B1204607*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are fundamental building blocks in various chemical and pharmaceutical applications. Their physical properties, such as melting point, boiling point, solubility, and acidity, are critical determinants of their behavior in both chemical syntheses and biological systems. This technical guide provides an in-depth overview of these core physical characteristics for a series of linear-chain dicarboxylic acids: oxalic, malonic, succinic, glutaric, and adipic acid. The guide summarizes quantitative data, details experimental protocols for their determination, and visually represents key experimental workflows.

The physical behavior of these acids is largely governed by the presence of two polar carboxyl groups, which allows for extensive hydrogen bonding. In the solid state and in nonpolar solvents, most carboxylic acids exist as hydrogen-bonded dimers.^[1] This dimerization significantly influences their physical properties, leading to higher boiling points than alcohols of comparable molecular weight.^{[1][2]} The length of the hydrocarbon chain separating the two carboxyl groups also plays a crucial role, giving rise to an "odd-even effect" in properties like melting point and solubility.^{[3][4][5]}

Core Physical Properties

The physical properties of short-chain dicarboxylic acids show distinct trends related to their molecular structure. These properties are crucial for predicting their behavior in various applications, from reaction kinetics to formulation development.

Melting and Boiling Points

The melting and boiling points of dicarboxylic acids are significantly influenced by the strength of intermolecular forces, primarily hydrogen bonding and van der Waals forces. Dicarboxylic acids with an even number of carbon atoms tend to have higher melting points than their odd-numbered counterparts with one more or one less carbon atom.^[6] This "odd-even" effect is attributed to differences in crystal packing and intermolecular attractive forces in the solid state.^[6] Boiling points, on the other hand, generally increase with molecular weight as van der Waals forces become more significant.^[2] However, many dicarboxylic acids decompose at or before their boiling point.^[7]

Solubility

The solubility of short-chain dicarboxylic acids is a function of the polarity imparted by the two carboxyl groups and the nonpolar character of the hydrocarbon chain. The shortest-chain dicarboxylic acids, such as oxalic and malonic acid, are highly soluble in water due to the dominance of the polar carboxyl groups which readily form hydrogen bonds with water.^{[3][8]} As the length of the hydrocarbon chain increases, the nonpolar character of the molecule becomes more pronounced, leading to a decrease in water solubility.^{[2][8][9]} Similar to melting points, an odd-even effect is also observed in the aqueous solubility of dicarboxylic acids, with those having an even number of carbon atoms exhibiting lower solubility than the adjacent odd-numbered acids.^{[5][10]}

Acidity (pKa)

Dicarboxylic acids are weak acids that can donate two protons. The acidity of each carboxylic acid group is represented by its pKa value. The first pKa (pKa1) is typically lower (more acidic) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group.^[11] The second pKa (pKa2) is higher (less acidic) because the removal of the second proton is hindered by the electrostatic repulsion from the negatively charged carboxylate anion formed after the first deprotonation.^[11] The distance between the two carboxyl groups influences these values; as the chain length increases, the inductive effect

of one group on the other diminishes, causing pK_{a1} to increase and pK_{a2} to decrease, bringing the two values closer together.

Quantitative Data Summary

The following tables summarize the key physical properties of common short-chain dicarboxylic acids.

Dicarboxylic Acid	IUPAC Name	Formula	Molar Mass (g/mol)
Oxalic Acid	Ethanedioic acid	HOOC-COOH	90.03
Malonic Acid	Propanedioic acid	HOOC-CH ₂ -COOH	104.06
Succinic Acid	Butanedioic acid	HOOC-(CH ₂) ₂ -COOH	118.09
Glutaric Acid	Pentanedioic acid	HOOC-(CH ₂) ₃ -COOH	132.12
Adipic Acid	Hexanedioic acid	HOOC-(CH ₂) ₄ -COOH	146.14

Table 1: General Properties of Short-Chain Dicarboxylic Acids

Dicarboxylic Acid	Melting Point (°C)	Boiling Point (°C)
Oxalic Acid	189-191 (anhydrous), 101.5 (dihydrate)[12]	Decomposes[7]
Malonic Acid	135-137 (decomposes)[13]	Decomposes[7]
Succinic Acid	185-187	235 (decomposes)[7]
Glutaric Acid	97.5-98	Decomposes
Adipic Acid	152-153	337.5

Table 2: Melting and Boiling Points of Short-Chain Dicarboxylic Acids

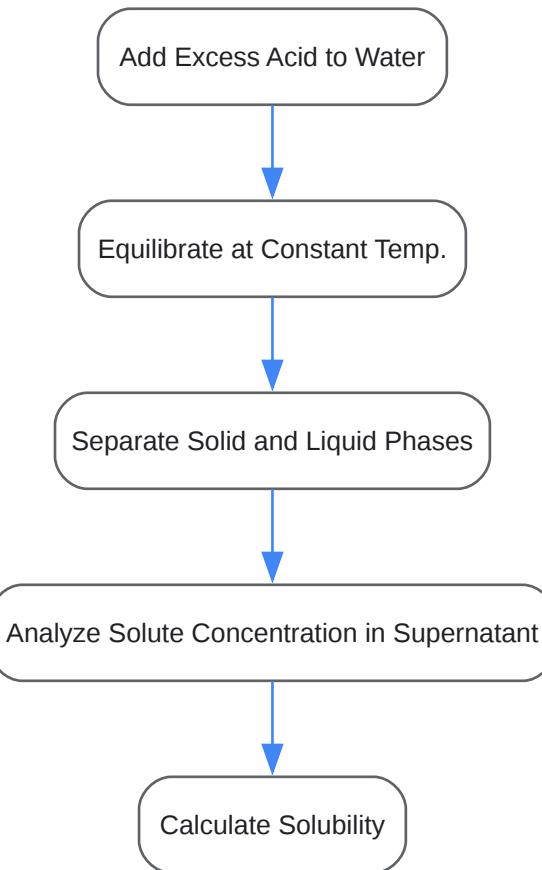
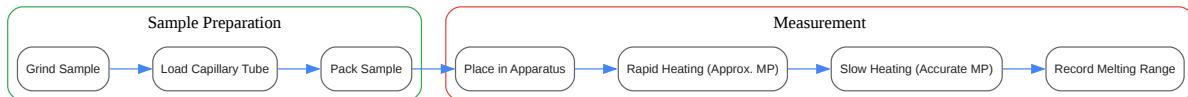
Dicarboxylic Acid	Water Solubility (g/100 g H ₂ O at 25°C)
Oxalic Acid	11.8[12]
Malonic Acid	73.5
Succinic Acid	8.3
Glutaric Acid	63.9
Adipic Acid	1.5

Table 3: Aqueous Solubility of Short-Chain Dicarboxylic Acids

Dicarboxylic Acid	pKa1	pKa2
Oxalic Acid	1.25	4.28
Malonic Acid	2.83	5.69
Succinic Acid	4.21	5.64
Glutaric Acid	4.34	5.41
Adipic Acid	4.41	5.41

Table 4: pKa Values of Short-Chain Dicarboxylic Acids in Water at 25°C[14]

Experimental Protocols



Accurate determination of the physical properties of dicarboxylic acids is essential for their application in research and development. The following sections detail standard experimental methodologies.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry dicarboxylic acid is finely ground into a powder.[15] The open end of a capillary tube is pressed into the powder.[16] The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.[17] To ensure tight packing, the capillary tube can be dropped, closed end down, through a long glass tube onto a hard surface.[17][18]
- **Apparatus Setup:** The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[19]
- **Approximate Melting Point Determination:** A preliminary, rapid heating is performed to determine an approximate melting point range.[15][17]
- **Accurate Melting Point Determination:** The apparatus is allowed to cool to at least 15-20°C below the approximate melting point.[15] A fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[17][19]
- **Data Recording:** The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the last solid particle liquefies is recorded as the end of the melting range.[15] For a pure compound, this range should be narrow (0.5-1.0°C).[19]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 4. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Oxalic acid - Wikipedia [en.wikipedia.org]
- 13. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. almaaqaq.edu.iq [almaaqaq.edu.iq]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Short-Chain Dicarboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204607#physical-properties-of-short-chain-dicarboxylic-acids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com